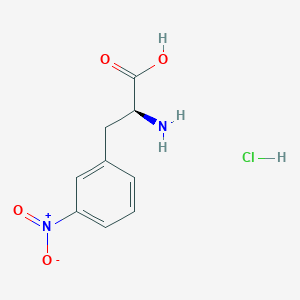
(2S)-2-Amino-3-(3-nitrophenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-(3-nitrophenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a nitrophenyl group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-(3-nitrophenyl)propanoic acid hydrochloride typically involves the following steps:
Nitration: The nitration of a suitable precursor, such as phenylalanine, to introduce the nitro group at the meta position.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Amino-3-(3-nitrophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: Conversion to (2S)-2-Amino-3-(3-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2S)-2-Amino-3-(3-nitrophenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Employed in studies related to enzyme-substrate interactions and protein synthesis.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(3-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in aromatic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- (2S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- (2S)-2-Amino-3-(2-nitrophenyl)propanoic acid hydrochloride
Comparison:
- Structural Differences: The position of the nitro group varies among these compounds, affecting their chemical reactivity and biological activity.
- Unique Properties: (2S)-2-Amino-3-(3-nitrophenyl)propanoic acid hydrochloride is unique due to its specific nitro group positioning, which can influence its interaction with biological targets and its overall stability.
Biological Activity
(2S)-2-Amino-3-(3-nitrophenyl)propanoic acid hydrochloride, commonly referred to as L-3-nitrophenylalanine, is an amino acid derivative notable for its diverse biological activities and applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₀N₂O₄
- Molecular Weight : 210.19 g/mol
- CAS Number : 22888-56-8
- Appearance : Off-white powder
- Boiling Point : 410.8 °C at 760 mmHg
The biological activity of this compound is primarily attributed to its structural components:
- Amino Group : The amino group can form hydrogen bonds with various biological molecules, enhancing its interaction with proteins and enzymes.
- Nitrophenyl Group : The presence of the nitrophenyl moiety allows for aromatic interactions that may influence binding affinity and specificity towards biological targets.
These interactions suggest potential roles in enzyme-substrate dynamics and protein synthesis, making it a valuable compound in biochemical research.
1. Enzyme Interaction
Research indicates that this compound is employed in studies related to enzyme-substrate interactions. It serves as a substrate or inhibitor in various enzymatic reactions, contributing to our understanding of metabolic pathways.
3. Pharmacological Potential
The compound has shown promise in pharmacological applications due to its ability to interact with neurotransmitter receptors and influence signaling pathways. Its structural characteristics may allow it to act as a modulator in various physiological processes.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Antioxidant Activity : Research has indicated that nitrophenyl derivatives can exhibit antioxidant properties, which may be beneficial in reducing oxidative stress in biological systems.
- Neuroprotective Effects : Some studies have suggested that similar compounds may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
- Pharmacodynamics : Investigations into the pharmacodynamics of this compound reveal its potential role in modulating neurotransmitter systems, particularly through interactions with glutamate receptors.
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2S)-2-Amino-3-(4-nitrophenyl)propanoic acid | C₉H₁₁ClN₂O₄ | Different nitro group position affecting reactivity |
| (2S)-2-Amino-3-(2-nitrophenyl)propanoic acid | C₉H₁₀N₂O₄ | Variations in biological activity due to structure |
Properties
Molecular Formula |
C9H11ClN2O4 |
|---|---|
Molecular Weight |
246.65 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-nitrophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m0./s1 |
InChI Key |
CEBCXIZYRLCPAE-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















